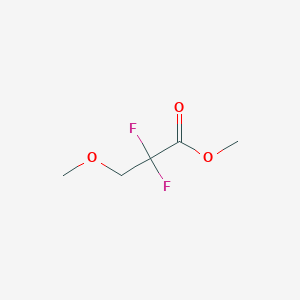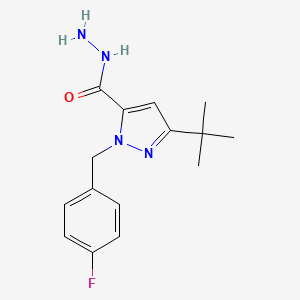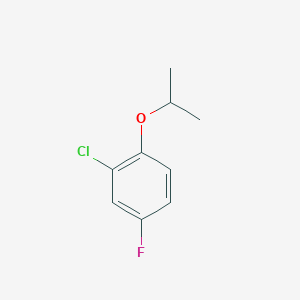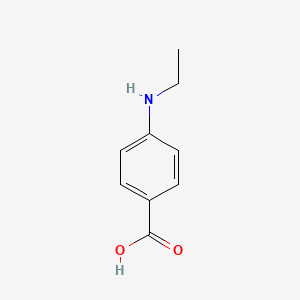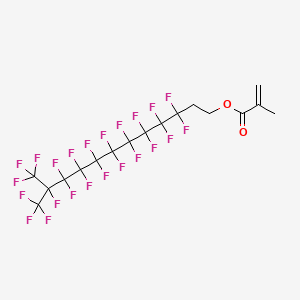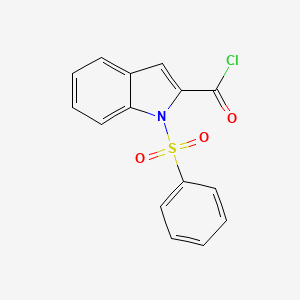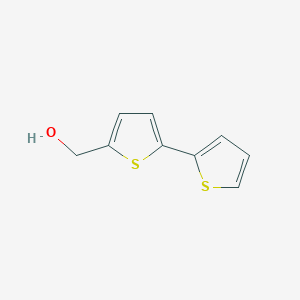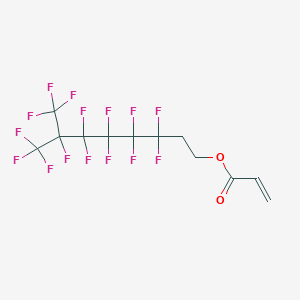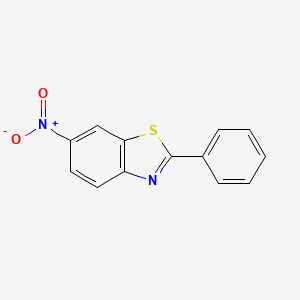
6-Nitro-2-phenylbenzothiazole
Overview
Description
6-Nitro-2-phenylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a nitro group at the 6th position and a phenyl group at the 2nd position. This compound is a yellow crystalline powder, soluble in organic solvents, and has a melting point of 220-222°C. It has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
6-Nitro-2-phenylbenzothiazole is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . .
Mode of Action
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been shown to affect a variety of biological processes
Result of Action
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities
Action Environment
It is known that the synthesis of 2-arylbenzothiazole derivatives can be influenced by different environmental conditions .
Biochemical Analysis
Biochemical Properties
6-Nitro-2-phenylbenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine . The compound exhibits inhibitory activity against acetylcholinesterase, which is significant for the treatment of neurodegenerative disorders. The nature of this interaction involves hydrogen bonding and π-π interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and A549, the compound has demonstrated strong inhibitory effects, with IC50 values of 4.2 μM and 6.9 μM, respectively . This indicates its potential as an anticancer agent. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. The compound’s inhibitory action on acetylcholinesterase involves a mixed type and reversible mode of enzyme inhibition . Additionally, molecular docking studies have revealed that the compound’s binding interactions are stabilized by cumulative effects of hydrogen bonding and π-π interactions . These interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound retains a significant portion of its catalytic activity after extended periods of use, indicating its stability . Long-term exposure to the compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of cancer cell growth and modulation of enzyme activity . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and other organ-specific toxicities, which highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and facilitate its excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization and its subsequent impact on cellular processes.
Preparation Methods
The synthesis of 6-Nitro-2-phenylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with benzaldehyde in the presence of an oxidizing agent . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
6-Nitro-2-phenylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include amino derivatives and substituted benzothiazoles .
Scientific Research Applications
6-Nitro-2-phenylbenzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit various enzymes and molecular targets involved in cancer progression.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Nitro-2-phenylbenzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antiviral and antimicrobial properties.
6-Amino-2-phenylbenzothiazole: Exhibits significant antitumor activity.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
What sets this compound apart is its unique combination of a nitro group and a phenyl group, which enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-nitro-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFMHLGCYNFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363756 | |
| Record name | 6-Nitro-2-phenylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38338-23-7 | |
| Record name | 6-Nitro-2-phenylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-phenylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597758.png)

![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)
